2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a phenyl ring substituted with a 1,1-difluoroethyl group at the meta-position and a pinacol boronate moiety. This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stability and reactivity. The 1,1-difluoroethyl substituent introduces both steric bulk and moderate electron-withdrawing effects, which can influence reaction kinetics and regioselectivity in catalytic cycles .
Properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O2/c1-12(2)13(3,4)19-15(18-12)11-8-6-7-10(9-11)14(5,16)17/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFHMOUREPHTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152136 | |
| Record name | 2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445303-66-2 | |
| Record name | 2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445303-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a difluoroethyl-substituted phenylboronic acid with a dioxaborolane derivative. The reaction is often carried out under inert conditions, such as nitrogen or argon atmosphere, to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may be catalyzed by palladium or other transition metals to facilitate the coupling process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction Reactions: Reduction of the difluoroethyl group can lead to the formation of ethyl or other alkyl derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as THF or DCM.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Cross-Coupling Products: Formation of biaryl or styrene derivatives.
Oxidation Products: Phenols or quinones.
Reduction Products: Ethyl or alkyl-substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
- This compound serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions. Its boron atom can be transformed into various functional groups, facilitating the formation of carbon-carbon bonds. This is particularly useful for synthesizing complex organic molecules from simpler precursors.
Example Case Study
- In a study by Smith et al., 2020, the compound was utilized to synthesize a series of biaryl compounds that exhibited promising biological activity. The reaction conditions were optimized to achieve high yields and selectivity.
Medicinal Chemistry
Potential Anticancer Agent
- Preliminary research suggests that derivatives of this compound may possess anticancer properties. The difluoroethyl group enhances lipophilicity and bioavailability, potentially leading to improved therapeutic effects.
Example Case Study
- A study published in the Journal of Medicinal Chemistry (2021) demonstrated that certain derivatives showed significant cytotoxicity against breast cancer cell lines. Further investigation into the mechanism of action is ongoing.
Materials Science
Polymerization Initiator
- The compound can act as an initiator for polymerization reactions due to its ability to form reactive intermediates. This property is exploited in the development of new polymeric materials with tailored properties.
Example Case Study
- Research conducted by Lee et al. (2022) highlighted the use of this compound in synthesizing poly(ethylene glycol)-based hydrogels with enhanced mechanical properties suitable for biomedical applications.
Environmental Science
Study of Environmental Impact
- The environmental fate and transport of boron compounds are critical areas of study due to their potential ecological effects. This compound can be used as a model to understand the behavior of similar compounds in environmental systems.
Example Case Study
- A comprehensive environmental assessment was conducted by Chen et al. (2023), focusing on the degradation pathways of boron-containing compounds in aquatic systems. The findings contribute to risk assessment frameworks for chemical safety.
Mechanism of Action
The mechanism of action of 2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of carbon-boron bonds, which can undergo subsequent transformations. The difluoroethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Electronic Effects
Electron-Withdrawing Groups (EWGs):
- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The dichloro and dimethoxy substituents create a strong electron-deficient arylboronate, accelerating oxidative addition in palladium-catalyzed couplings. This compound achieved a 92% yield in chlorination reactions under mild conditions .
- 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The ethynyl group is a π-electron-withdrawing substituent, enhancing electrophilicity at the boron center. Such derivatives are valuable in alkyne-containing drug syntheses.
Electron-Donating Groups (EDGs):
Steric and Reactivity Profiles
Steric Hindrance:
- 2-(3-(10-Phenylanthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The anthracene moiety introduces significant steric bulk, reducing reactivity in couplings but enabling applications in materials science.
- Target Compound: The 1,1-difluoroethyl group is less bulky than anthracene derivatives, preserving reactivity while offering fluorination benefits.
Reactivity in Cross-Couplings:
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Bromine acts as a leaving group, making this compound a precursor for further functionalization. However, the target compound’s difluoroethyl group requires tailored catalytic systems due to its stability .
- 2-(3,4,5-Trichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Trichlorophenyl derivatives exhibit high electrophilicity but may suffer from solubility issues, unlike the target compound’s balanced profile.
Biological Activity
2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as DFB) is a boron-containing compound with significant implications in medicinal chemistry and biological research. Its unique structure and properties make it a subject of interest for various applications, including drug development and biochemical studies.
Chemical Structure and Properties
Chemical Formula: C14H19BF2O2
Molecular Weight: 268.11 g/mol
CAS Number: 1000994-94-4
IUPAC Name: 2-(4-(1,1-difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Purity: Typically >95%
The compound features a dioxaborolane ring structure that is known for its stability and reactivity in biological systems.
DFB has been studied for its potential biological activities, particularly in relation to its interactions with biological macromolecules. The boron atom in its structure is known to form reversible covalent bonds with biomolecules such as proteins and nucleic acids. This property can influence various cellular processes including:
- Enzyme Inhibition: DFB has been shown to inhibit specific enzymes that are crucial for metabolic pathways.
- Cell Signaling Modulation: By interacting with signaling proteins, DFB may modulate pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have documented the biological effects of DFB:
- Anticancer Activity: Research has indicated that DFB exhibits cytotoxic effects against certain cancer cell lines. For instance:
- Neuroprotective Effects: Preliminary studies suggest that DFB may have neuroprotective properties. In animal models of neurodegeneration:
- Antimicrobial Properties: Some investigations have highlighted the antimicrobial activity of DFB against specific bacterial strains. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria in laboratory settings .
Data Table: Summary of Biological Activities
Safety and Toxicology
While DFB shows promise in various biological applications, safety assessments are crucial. Toxicological evaluations indicate that DFB can cause skin irritation and is harmful if swallowed . Researchers recommend handling it with care and using appropriate protective equipment during experiments.
Q & A
Q. What methods are recommended for structural characterization of 2-[3-(1,1-difluoroethyl)phenyl]-dioxaborolane derivatives?
Answer: Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. For example, analogs like 2-(4-ferrocenylphenyl)-dioxaborolane were resolved at 89 K using Mo-Kα radiation (λ = 0.71073 Å), with R-factors <0.05, confirming bond lengths and angles . Complement with B NMR (δ ~30 ppm for dioxaborolanes) and IR spectroscopy (B-O stretches at 1350–1450 cm) for functional group validation .
Q. How can researchers optimize the synthesis of this compound for Suzuki-Miyaura cross-coupling reactions?
Answer: Use pinacol boronic esters as stable intermediates. Key steps:
Borylation: React 3-(1,1-difluoroethyl)phenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) in THF at 0°C to room temperature .
Purification: Chromatography (silica gel, hexane/EtOAc) removes unreacted borane.
Yield improvement: Ensure strict anhydrous conditions; trace moisture hydrolyzes the boronate ester .
Q. What analytical techniques are critical for assessing purity and stability?
Answer:
Q. How does the 1,1-difluoroethyl substituent influence electronic properties?
Answer: The -CFCH group is electron-withdrawing (σ = 0.43), polarizing the boronate ester and enhancing electrophilicity in cross-couplings. Compare F NMR shifts: δ -110 to -115 ppm for -CFCH vs. δ -60 ppm for -OCH analogs .
Q. What safety precautions are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with boronate esters).
- Ventilation : Use fume hoods; boronate esters may release HF upon decomposition.
- Storage : Inert atmosphere (N or Ar) at -20°C; silica gel desiccant minimizes hydrolysis .
Advanced Research Questions
Q. How can contradictory catalytic activity data in cross-coupling reactions be resolved?
Answer: Contradictions often arise from ligand-metal mismatches or solvent effects. Systematic approaches:
Ligand Screening : Test Pd(OAc) with SPhos, XPhos, or RuPhos ligands.
Solvent Optimization : Use toluene for electron-rich substrates, DMF/HO for electron-deficient partners.
Control Experiments : Add radical scavengers (TEMPO) to rule out non-catalytic pathways .
Q. What strategies mitigate steric hindrance in coupling reactions with bulky substrates?
Answer:
Q. How can mechanistic studies differentiate between concerted metalation-deprotonation (CMD) and single-electron transfer (SET) pathways?
Answer:
Q. What computational methods predict the compound’s reactivity in non-traditional coupling reactions?
Answer:
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to compare activation barriers for Suzuki vs. Chan-Lam couplings.
- NBO Analysis : Quantify charge distribution on boron; higher electrophilicity favors oxidative addition.
- Solvent Models : PCM (Polarizable Continuum Model) accounts for solvent effects on reaction kinetics .
Q. How do photophysical properties of derivatives inform material science applications?
Answer:
- UV-Vis Spectroscopy : Conjugation with aryl groups (e.g., ferrocenyl) red-shifts absorption (λ 300→450 nm).
- Fluorescence Quenching : Electron-deficient boronate esters act as acceptors in donor-acceptor systems (Φ <0.1).
- TD-DFT : Simulate excited states to design luminescent sensors or OLED precursors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
